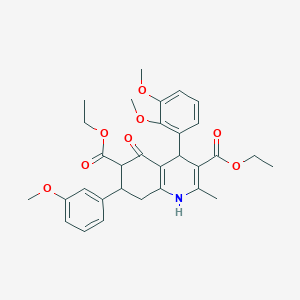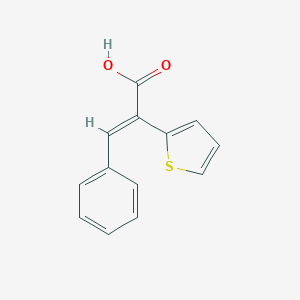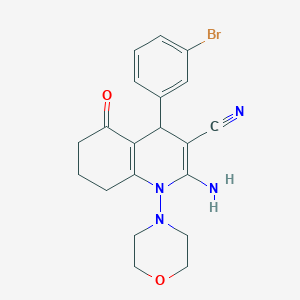
Diethyl 4-(2,3-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(2,3-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, commonly known as DMC, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of medicine. DMC belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of DMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial growth. DMC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, DMC has been shown to inhibit the growth of various strains of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
DMC has been shown to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in the programmed cell death process. DMC has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, DMC has been shown to possess anti-microbial properties by disrupting the cell membranes of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMC in lab experiments is its low toxicity and high efficacy. DMC has been shown to be relatively non-toxic to normal cells, which makes it a promising candidate for cancer therapy. In addition, DMC has been found to possess high selectivity towards cancer cells, which reduces the risk of off-target effects. However, one of the limitations of using DMC in lab experiments is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on DMC. One of the potential applications of DMC is in the development of new anti-cancer drugs. DMC has been shown to possess potent anti-cancer properties, and further research is needed to explore its potential as a therapeutic agent. In addition, DMC has been found to possess anti-inflammatory and anti-microbial properties, which makes it a promising candidate for the treatment of various inflammatory and infectious diseases. Furthermore, future research can focus on improving the solubility and bioavailability of DMC, which can enhance its efficacy in vivo.
Méthodes De Synthèse
DMC can be synthesized using a simple and efficient method that involves the condensation of 2,3-dimethoxybenzaldehyde, 3-methoxybenzaldehyde, and methyl acetoacetate in the presence of piperidine as a catalyst. The reaction mixture is refluxed in ethanol for a few hours, and the resulting product is purified using column chromatography. The yield of DMC obtained using this method is around 70%.
Applications De Recherche Scientifique
DMC has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. DMC has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMC has been shown to possess anti-microbial properties by inhibiting the growth of various strains of bacteria and fungi.
Propriétés
Nom du produit |
Diethyl 4-(2,3-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate |
|---|---|
Formule moléculaire |
C31H35NO8 |
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
diethyl 4-(2,3-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C31H35NO8/c1-7-39-30(34)24-17(3)32-22-16-21(18-11-9-12-19(15-18)36-4)26(31(35)40-8-2)28(33)27(22)25(24)20-13-10-14-23(37-5)29(20)38-6/h9-15,21,25-26,32H,7-8,16H2,1-6H3 |
Clé InChI |
KNZIKANVNCDKBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C(=CC=C3)OC)OC)C4=CC(=CC=C4)OC |
SMILES canonique |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C(=CC=C3)OC)OC)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303582.png)
![3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303583.png)
![3-amino-N-(2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303586.png)
![3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303587.png)
![3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303588.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303589.png)
![3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303590.png)
![3-amino-N-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303591.png)
![3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303594.png)
![3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303596.png)

![Methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B303609.png)
![Ethyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B303610.png)
